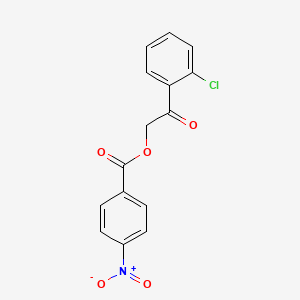
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate, commonly known as CNB or nitrobenzyl ester, is a chemical compound that has been extensively studied for its applications in scientific research. It is a versatile molecule that can be used in a variety of fields, including biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
CNB is widely used in scientific research as a photolabile protecting group for various functional groups, including amines and thiols. It is also used as a crosslinking agent for proteins and nucleic acids, as well as a fluorescent probe for imaging studies. CNB has been applied in the study of enzyme kinetics, protein-protein interactions, and gene regulation.
Mécanisme D'action
CNB is activated by UV light, which causes the nitrobenzyl ester group to cleave, releasing the protected functional group. The mechanism of action involves a photochemical reaction that generates a carbonyl group and a nitrosobenzene intermediate. The nitrosobenzene intermediate can undergo further reactions, including reduction to an aniline and oxidation to a nitroso compound.
Biochemical and Physiological Effects
CNB has been shown to have minimal toxicity and does not have any known physiological effects. It is a stable compound that can be stored and handled safely in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNB is its versatility as a photolabile protecting group. It can be used to protect a wide range of functional groups, including amines, thiols, and carboxylic acids. Additionally, CNB has a high quantum yield and can be activated with low-intensity UV light, making it a useful tool for in vivo studies.
However, one limitation of using CNB is its sensitivity to light. The compound must be stored in the dark to prevent premature activation. Additionally, the release of the protected functional group can be slow, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of CNB in scientific research. One area of interest is the development of new photolabile protecting groups that can be activated with longer-wavelength light. This would allow for deeper tissue penetration and could be useful for in vivo studies.
Another area of potential research is the use of CNB in the development of new therapeutics. The compound has been shown to have antimicrobial properties and could be used as a starting point for the development of new antibiotics.
Finally, CNB could be used in the development of new imaging probes for use in diagnostic and therapeutic applications. The compound's ability to release a protected functional group upon activation could be used to selectively label cells or tissues for imaging studies.
Conclusion
In conclusion, CNB is a versatile compound that has many applications in scientific research. Its ability to act as a photolabile protecting group and crosslinking agent make it a valuable tool for studying a wide range of biological processes. While there are limitations to its use, there are also many potential future directions for research using CNB.
Méthodes De Synthèse
CNB can be synthesized through a reaction between 2-chlorophenylacetic acid and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CNB as a yellow crystalline solid with a melting point of 98-100°C.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-13-4-2-1-3-12(13)14(18)9-22-15(19)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNYGBTUVMRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
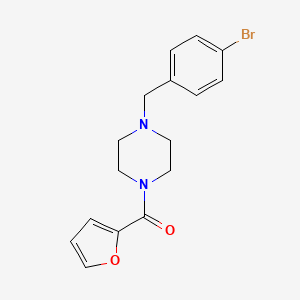
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)
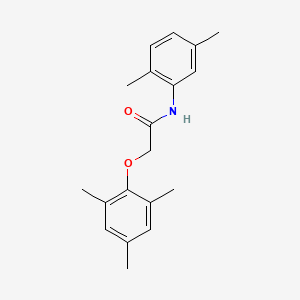
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
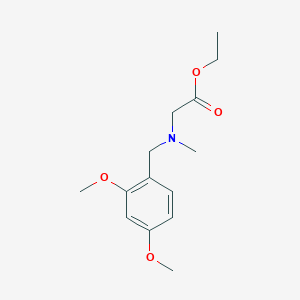
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
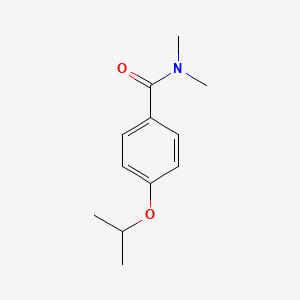


![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)